Pybg-bodipy
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Overview
Description
Pybg-bodipy is a fluorochrome dye that specifically and efficiently labels genetically encoded SNAP-tags in live cells. This compound is known for its strong fluorescence and photostability, making it an excellent marker for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pybg-bodipy involves the substitution of terminal alkyne on O6-benzylguanine, which is then coupled with the BODIPY core. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale production, with optimizations for larger scale reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Pybg-bodipy undergoes various chemical reactions, including:
Oxidation: This reaction can alter the photophysical properties of the dye.
Reduction: This reaction is less common but can be used to modify the dye’s electronic properties.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications .
Scientific Research Applications
Chemistry
Pybg-bodipy is used as a fluorescent probe in various chemical analyses due to its strong fluorescence and stability .
Biology
In biological research, this compound is used to label SNAP-tags in live cells, allowing for the visualization of cellular processes in real-time .
Medicine
Industry
In industrial applications, this compound can be used in the development of fluorescent sensors and other optoelectronic devices .
Mechanism of Action
Pybg-bodipy exerts its effects by specifically binding to genetically encoded SNAP-tags in live cells. The binding process involves the formation of a covalent bond between the dye and the SNAP-tag, resulting in strong fluorescence that can be detected using various imaging techniques .
Comparison with Similar Compounds
Similar Compounds
BODIPY: A class of compounds with similar fluorescence properties but different functional groups.
Fluorescein: Another fluorescent dye commonly used in biological applications.
Rhodamine: Known for its strong fluorescence and used in various imaging techniques.
Uniqueness
Pybg-bodipy is unique due to its specific and efficient labeling of SNAP-tags, which is not a common feature in other fluorescent dyes. This specificity makes it particularly valuable in live-cell imaging applications .
Properties
Molecular Formula |
C38H39BF2N10O3 |
---|---|
Molecular Weight |
732.6 g/mol |
IUPAC Name |
6-[[4-[[1-[3-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenoxy]propyl]triazol-4-yl]methoxymethyl]phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C38H39BF2N10O3/c1-23-16-25(3)50-34(23)32(35-24(2)17-26(4)51(35)39(50,40)41)29-10-12-31(13-11-29)53-15-5-14-49-18-30(47-48-49)21-52-19-27-6-8-28(9-7-27)20-54-37-33-36(44-22-43-33)45-38(42)46-37/h6-13,16-18,22H,5,14-15,19-21H2,1-4H3,(H3,42,43,44,45,46) |
InChI Key |
KCWYFUZODCBQMC-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)OCCCN5C=C(N=N5)COCC6=CC=C(C=C6)COC7=NC(=NC8=C7NC=N8)N)C)C)(F)F |
Origin of Product |
United States |
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